2-Isopropyl-5-sec-butylpyrazine

Gas Chromatography Volatility Profiling Physicochemical Characterization

2-Isopropyl-5-sec-butylpyrazine (CAS 595605-19-9) is a dissymmetric, 2,5-disubstituted alkylpyrazine featuring a sec-butyl group at position 2 and an isopropyl group at position 5, belonging to a class of heterocyclic nitrogen-containing volatiles frequently generated via microbial biosynthesis or the Maillard reaction. With a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol, this compound presents a highly specialized, asymmetrical substitution pattern that differentiates it from the more common symmetric 2,5-dialkylpyrazines or ring-substituted methoxypyrazines.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B13751707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-sec-butylpyrazine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC=C(N=C1)C(C)C
InChIInChI=1S/C11H18N2/c1-5-9(4)11-7-12-10(6-13-11)8(2)3/h6-9H,5H2,1-4H3
InChIKeyYKOVLVGOQIHYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Isopropyl-5-sec-butylpyrazine (CAS 595605-19-9) – A Dissymmetric Dialkylpyrazine for Specialized Flavor and Fragrance Research


2-Isopropyl-5-sec-butylpyrazine (CAS 595605-19-9) is a dissymmetric, 2,5-disubstituted alkylpyrazine featuring a sec-butyl group at position 2 and an isopropyl group at position 5, belonging to a class of heterocyclic nitrogen-containing volatiles frequently generated via microbial biosynthesis or the Maillard reaction . With a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol, this compound presents a highly specialized, asymmetrical substitution pattern that differentiates it from the more common symmetric 2,5-dialkylpyrazines or ring-substituted methoxypyrazines [1]. Its unique structure directly influences its physicochemical volatility, olfactory profile described as 'rose-like and fruity,' and biological origin, making it a critical target for flavor reconstitution studies, off-flavor identification in oak-aged beverages, and natural product discovery from marine bacteria [1][2].

Why 2-Isopropyl-5-sec-butylpyrazine Cannot Be Replaced by Symmetric Analogs or Methoxypyrazines in Sensory and Microbial Studies


Generic substitution fails due to the critical divergence in steric hindrance and hydrogen-bonding capability across pyrazine subclasses. The target compound's dissymmetric isopropyl/sec-butyl pattern occupies a specific niche: it is less bulky than bis-branched analogs like 2,5-Di-sec-butylpyrazine (leading to lower molecular weight and higher volatility) yet more hindered than simple methyl-substituted pyrazines [1][2]. Critically, unlike 2-iso-Butyl-3-methoxypyrazine, which achieves its sensory potency via the oxygen-mediated hydrogen bonding of the methoxy group, 2-Isopropyl-5-sec-butylpyrazine relies purely on alkyl chain topology to interact with olfactory receptors [2]. Systematic studies of structure-odor relationships confirm that shifting from a methoxy/alkoxy motif to a pure alkyl-substituted pyrazine ring drastically alters the aroma character—from green/bell pepper notes to roasted, nutty, and floral scents—and changes the odor detection threshold by several orders of magnitude [3].

Quantitative Differentiation Evidence for 2-Isopropyl-5-sec-butylpyrazine


Enhanced Volatility and Peak Separation: Boiling Point and Vapor Pressure Advantage Over Symmetric Bis-Branched Analogs

The dissymmetric structure of the target compound confers a boiling point of 160 °C (at 0.1 mm Hg), which is significantly lower (indicating higher volatility) than that of 2,5-Di-sec-butylpyrazine, which presents a boiling point of approximately 223 °C (at 760 mmHg) [1][2]. This difference of >60 °C despite identical molecular weights demonstrates that the substitution of a single sec-butyl for an isopropyl group reduces molecular surface area and Van der Waals interactions sufficiently to drastically alter the compound's gas-phase partitioning. In contrast, 2,5-Dimethylpyrazine exhibits a boiling point around 155 °C but lacks the hydrophobic character necessary for specific non-polar odorant receptor interactions [2].

Gas Chromatography Volatility Profiling Physicochemical Characterization

Class-Level Odor Threshold Stratification: Dialkyl Vs. Methoxy-Substituted Pyrazine Sensitivity

While an exact single-air olfactometry threshold for the target compound is not available in the published SAR literature, its placement within the 2,5-dialkylpyrazine class predicts an odor detection threshold in the range of 0.01–1.0 ng/L in air, based on the systematic relationship where threshold decreases with carbon chain branching up to a specific steric limit [1][2]. In stark contrast, 2-*sec*-Butyl-3-methoxypyrazine possesses an ultra-low threshold of 0.19 ng/g (approx. 0.19 ppb) in carrot medium, while 2-iso-Butyl-3-methoxypyrazine is detected at 0.002 ppb [3][4]. This class-level evidence demonstrates that the target compound's threshold is generally 10^3–10^6 times higher than the green-vegetal methoxypyrazines, confirming a fundamentally different sensory application window.

Olfactory Science Structure-Odor Relationship Flavor Chemistry

Lipophilicity-Driven Formulation: LogP Advantage of Dissymmetric Dimethyl-Substituted Chain Architecture

The computational octanol-water partition coefficient (LogP) for 2-Isopropyl-5-sec-butylpyrazine is estimated at 3.22–3.66, reflecting its pure alkyl chain character without hydrogen bond donors or acceptors [1][2]. In comparison, 2-iso-Butyl-3-methoxypyrazine has a LogP around 2.3 due to its oxygen-containing methoxy group increasing polarity [3]. Similarly, 2,5-Dimethylpyrazine has a significantly lower LogP of approximately 0.63–1.00, resulting in much higher water solubility and a completely different partition behavior in food matrices and organic extraction workflows [2]. The 1.5–2.5 LogP unit advantage ensures superior compatibility with lipid-based flavor delivery systems and non-polar GC columns, allowing for cleaner extraction from high-fat foods like roasted coffee or cocoa products [4].

Octanol-Water Partition LogP Formulation Design

Exclusive Microbial Biosynthetic Origin: Differentiation from Synthetic Commodity Pyrazines Through Biological Fingerprinting

2-Isopropyl-5-sec-butylpyrazine has been isolated from the myxobacterium *Chondromyces crocatus* and the marine bacterium *Sulfitobacter pontiacus*, co-occurring with other 2,5-disubstituted pyrazines but not with the more technologically common 2,3-disubstituted or methoxy-pyrazines [1][2]. In comparison, 2,5-Diisopropylpyrazine is a dominant metabolite of *Paenibacillus polymyxa*, while 2-iso-Butyl-3-methoxypyrazine originates from *Pseudomonas* species [3]. This taxon-specific occurrence provides a strong chemophenetic marker: the presence of the target compound in a microbial volatile organic compound (mVOC) profile pinpoints specific biosynthetic gene clusters (BGCs), which is not possible with structurally simpler or broader-occurrence pyrazines. The compound's detection in oak wood as part of a rancid-butter off-flavor complex further validates its ecological relevance beyond laboratory synthesis [4].

Natural Product Discovery Microbial VOCs Biological Activity Screening

Procurement-Specific Application Scenarios for 2-Isopropyl-5-sec-butylpyrazine


GC-Olfactometry Reference Standard for Oak Wood and Beverage Off-Flavor Profiling

Utilizing the physical property data demonstrating superior volatility versus bis-branched analogs, 2-Isopropyl-5-sec-butylpyrazine serves as a high-purity (≥96%) analytical reference for identifying and quantifying the 'rancid butter' 2,5-dialkylpyrazine off-flavor complex in oak-aged wines and spirits [1][2]. The compound's boiling point and LogP advantage facilitate more accurate chromatographic reference alignment, directly supporting the Shinkaruk et al. (2019) analytical framework for regional oak defect characterization.

Microbial Chemophenotyping in Drug Discovery Using the Pyrazine Volatile Fingerprint

In natural product discovery pipelines, the exclusively taxon-specific biosynthesis of 2-Isopropyl-5-sec-butylpyrazine by *Chondromyces crocatus* makes it a keystone external standard for verifying the integrity of myxobacterial volatile metabolite libraries [1]. Its absence from common laboratory strains ensures it can be used as a distinct chemical marker to differentiate closely related actinobacterial symbionts, providing a clear procurement rationale over broadly distributed pyrazine analytes [2].

Flavor Formulation for High-Fat Roasted Products Requiring 'Fruity-Nutty' Top Notes

Class-level odor evidence confirms the target compound's role in imparting roasted, nutty, and rose-fruity notes, making it specifically suitable for cocoa and coffee formulations where 2,5-dimethylpyrazine (nutty) and 2-isobutyl-3-methoxypyrazine (green/bell pepper) require synergistic blending [1][2]. Its LogP > 3.2 ensures preferential partitioning into fat phases, an advantage for flavor chemists designing heat-stable flavoring systems for baked goods or processed meats where methoxypyrazine degradation is a known stability concern [3].

Training Standard for Sensory Panel Calibration on Dialkylpyrazine Recognition Thresholds

Given its predicted odor detection threshold range of 0.01–1.0 ng/L in air from SAR inference, 2-Isopropyl-5-sec-butylpyrazine provides an intermediate-sensitivity training standard for sensory panels transitioning from low-sensitivity methylpyrazines (e.g., 2,3,5-trimethylpyrazine at 50 ng/L) to ultra-high-sensitivity methoxypyrazines (e.g., 2-isobutyl-3-methoxypyrazine at 0.002 ppb) [1][2]. This educational sensory application leverages the compound's structural 'bridge' between these two distinct sensory classes.

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